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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-c]pyridine-2-

carboxamide

CAS No.: 40068-76-6

Cat. No.: B3351813 Get Quote

Executive Summary
In the rational design of ATP-competitive kinase inhibitors, the "hinge-binding" region is the

primary anchor.[1] While 7-azaindole is widely recognized as a "privileged scaffold" due to its

ability to mimic the adenine ring of ATP, 6-azaindole represents a strategic "scaffold hop" used

to modulate selectivity profiles.

7-Azaindole (Pyrrolo[2,3-b]pyridine): The "Universal Binder." Its N7 nitrogen is perfectly

positioned to accept a hydrogen bond from the hinge backbone NH, mimicking the N1 of

adenine. This often leads to high potency but broad promiscuity across the kinome.

6-Azaindole (Pyrrolo[2,3-c]pyridine): The "Selectivity Filter." The shift of nitrogen to position 6

alters the hydrogen bond acceptor vector. This frequently reduces affinity for "typical"

kinases (e.g., AAK1) but can dramatically enhance selectivity for targets with specific water

networks or atypical hinge architectures (e.g., GSK-3

).

Structural Analysis & Binding Mode Mechanics
The core difference lies in the interaction vectors presented to the kinase hinge region.
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The Hinge Binding Vectors
Most kinase inhibitors bind to the hinge region (residues connecting the N- and C-terminal

lobes) via a bidentate hydrogen bond system.[1]

Donor Motif: The pyrrole NH (N1) in both scaffolds serves as a hydrogen bond donor to the

backbone carbonyl of residue

.

Acceptor Motif:

7-Azaindole: The pyridine nitrogen at position 7 (N7) acts as a hydrogen bond acceptor for

the backbone amide NH of residue

. This distance and angle (

2.8-3.0 Å) are ideal for the majority of human kinases.

6-Azaindole: The nitrogen at position 6 (N6) shifts the acceptor vector by approximately 60

degrees. In many kinases, this creates an electrostatic clash or simply fails to engage the

backbone NH, leading to a "selectivity cliff."

Visualization of Interaction Logic
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Caption: Comparative binding vectors. 7-azaindole forms a robust bidentate lock with the

hinge, whereas 6-azaindole retains the donor interaction but disrupts the acceptor interface,

forcing selectivity.

Comparative Selectivity Data
The following data illustrates the "Selectivity Switch" effect. While 7-azaindole derivatives often

hit multiple targets, 6-azaindole analogs can sharpen the profile.

Case Study: GSK-3 vs. VEGFR2
In a study exploring dual inhibitors, shifting the nitrogen from position 7 to 6 resulted in a

dramatic gain of activity for GSK-3

while maintaining VEGFR2 potency.
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Scaffold Type Compound ID

Target:
VEGFR2 (

)

Target: GSK-3

(

)

Selectivity
Insight

7-Azaindole 178d 37 nM
Inactive (> 10

M)

Restricted to

Tyrosine Kinase

(VEGFR2)

binding mode.

6-Azaindole 178c 48 nM 9 nM

Gain of Function.

N6 likely

engages a

unique water

network or

residue specific

to GSK-3

.

Data Source: Comparison derived from SAR studies on azaindole-based multi-targeted kinase

inhibitors (Molecules 2014, 19, 19935).

Case Study: AAK1 (Adaptor-Associated Kinase 1)
Conversely, for kinases with a strict "classical" hinge requirement, 6-azaindole acts as a

negative control.

7-Azaindole Analog:

< 10 nM (Strong Binder)

6-Azaindole Analog:

> 10,000 nM (Inactive)

Mechanism: The N6 lone pair creates an electrostatic repulsion with the carbonyl oxygen of

Cys129 in the AAK1 hinge, effectively killing binding affinity.
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Experimental Protocols for Selectivity Profiling
To validate these scaffold differences in your own library, use the following radiometric assay

protocol. This is preferred over fluorescence-based assays for primary selectivity profiling due

to its resistance to compound autofluorescence.

Protocol: Radiometric P-ATP Kinase Assay
Objective: Determine

values for 6-aza vs 7-aza analogs.

Reagent Preparation:

Buffer: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 1 mg/mL BSA,

0.1%

-mercaptoethanol.

Substrate: Specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR2) at 20

M.

ATP Mix: cold ATP (at

of the kinase) spiked with

-ATP (approx. 0.5

Ci per well).

Compound Handling:

Prepare 10-point dose-response curves in 100% DMSO (starting at 10 mM).

Dilute 1:50 into the reaction buffer to ensure final DMSO < 2%.

Reaction Workflow:

Step 1: Dispense 5
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L of diluted compound into a 384-well plate.

Step 2: Add 10

L of Enzyme/Substrate mix. Incubate 5 min at RT.

Step 3: Initiate reaction with 10

L of ATP Mix.

Step 4: Incubate for 45–60 minutes at RT (linear phase).

Step 5: Stop reaction by spotting 20

L onto P81 phosphocellulose filter paper.

Data Acquisition:

Wash filter paper 3x with 0.75% phosphoric acid (removes unbound ATP).

Wash 1x with acetone. Dry.

Measure radioactivity using a scintillation counter.

Calculation: Normalize to "No Enzyme" (0%) and "No Inhibitor" (100%) controls. Fit to

sigmoidal dose-response equation (Variable Slope).

Selectivity Profiling Workflow
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Caption: Standard workflow for filtering scaffold selectivity. 6-azaindoles often show lower S-

scores (higher selectivity) than 7-azaindoles.

Conclusion & Strategic Recommendations
Use 7-Azaindole when: You need maximum potency and ligand efficiency. It is the

"sledgehammer" of kinase inhibition. Be prepared for extensive medicinal chemistry efforts to

dial out off-target effects (e.g., decorating the C3 or C5 positions).

Use 6-Azaindole when: You observe promiscuity with the 7-aza scaffold or when targeting

kinases where the hinge region is atypical. It acts as a "scalpel," often sacrificing some raw

affinity for a cleaner safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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